4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethyl-N-(4-pyridinylmethyl)benzamide
Overview
Description
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethyl-N-(4-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethyl-N-(4-pyridinylmethyl)benzamide is 407.22089180 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethyl-N-(4-pyridinylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethyl-N-(4-pyridinylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed substantial increases in activity with specific substitutions, highlighting the importance of the nitrogen atom's basic quality in piperidine for enhanced activity. One derivative exhibited affinity 18,000 times greater for AChE than for BuChE, indicating its potential as an antidementia agent (Sugimoto et al., 1990).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues were designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. Among these, one compound showed significant activity against all tests, highlighting the potential of piperidine derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).
Cytotoxic and Anticancer Agents
A novel class of cytotoxic and anticancer agents was discovered, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds. These compounds showed significant cytotoxicity toward murine and human tumor cells, suggesting their potential as cancer treatments (Dimmock et al., 1998).
Novel Synthetic Pathways
Research has also focused on novel synthetic pathways involving piperidine derivatives, leading to potential applications in creating new chemical entities for various therapeutic areas. For example, the synthesis of some new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation was explored, highlighting innovative methods for producing piperidine-related compounds (Abdalha et al., 2011).
properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-2-26(17-18-9-13-25-14-10-18)23(28)20-5-7-21(8-6-20)30-22-11-15-27(16-12-22)24(29)19-3-4-19/h5-10,13-14,19,22H,2-4,11-12,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARMFWNRAHQWQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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